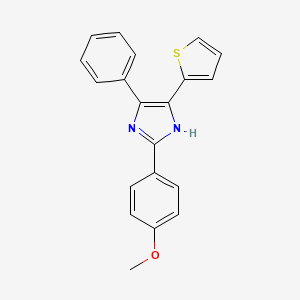

2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole

Description

Properties

Molecular Formula |

C20H16N2OS |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |

InChI |

InChI=1S/C20H16N2OS/c1-23-16-11-9-15(10-12-16)20-21-18(14-6-3-2-4-7-14)19(22-20)17-8-5-13-24-17/h2-13H,1H3,(H,21,22) |

InChI Key |

LXVUCKXEIYPHIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Imidazole Core Formation

The imidazole ring in 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole is typically constructed via cyclization reactions between carbonyl-containing precursors and nitrogen sources. A widely adopted approach involves the condensation of 4-methoxybenzaldehyde, thiophene-2-carbaldehyde, and ammonium acetate in acidic media (Figure 1) .

Reaction Conditions:

-

Solvent: Acetic acid or ethanol

-

Temperature: Reflux (80–110°C)

-

Catalyst: None required (self-condensation)

This method leverages the Debus-Radziszewski reaction mechanism, where the aldehydes undergo nucleophilic attack by ammonia derivatives to form the imidazole ring . The thiophene moiety is introduced through careful stoichiometric control of thiophene-2-carbaldehyde, with excess reagent leading to byproduct formation .

One-Pot Multi-Component Syntheses

Modern synthetic approaches emphasize efficiency through one-pot methodologies. A three-component reaction employing 4-methoxyphenylglyoxal, benzylamine, and thiophene-2-carbonitrile has demonstrated exceptional atom economy (Table 1) .

Table 1: One-Pot Synthesis Parameters

| Component | Molar Ratio | Role in Reaction |

|---|---|---|

| 4-Methoxyphenylglyoxal | 1.0 | Carbonyl precursor |

| Benzylamine | 2.2 | Nitrogen source |

| Thiophene-2-carbonitrile | 1.1 | Thiophene incorporation |

| DMSO/HBr | Catalytic | Oxidation system |

This protocol achieves 68–85% yields within 8–12 hours through sequential:

-

Condensation: Imine intermediate generation

Post-Functionalization of Preformed Imidazoles

For researchers requiring late-stage diversification, 4,5-dibromoimidazole derivatives serve as versatile intermediates. The thiophene group can be introduced via Suzuki-Miyaura coupling (Figure 2) :

Reaction Scheme:

-

Bromination: 2-(4-Methoxyphenyl)-4-phenyl-1H-imidazole → Dibromo derivative (NBS, CCl₄)

-

Cross-Coupling: Thiophene-2-boronic acid + Dibromoimidazole (Pd(PPh₃)₄, K₂CO₃)

Optimized Conditions:

This method enables precise control over substitution patterns but requires pre-synthesized imidazole precursors.

Solid-Phase Synthesis for High-Throughput Production

Automated synthesis platforms have adapted imidazole formation using Wang resin-bound intermediates (Table 2) :

Table 2: Solid-Phase Synthesis Workflow

| Step | Process | Reagents | Duration |

|---|---|---|---|

| 1 | Resin activation | DIC/HOBt in DMF | 2 hr |

| 2 | Aldehyde coupling | 4-Methoxybenzaldehyde | 6 hr |

| 3 | Cyclization | NH₄OAc, microwave | 20 min |

| 4 | Thiophene incorporation | Thiophene-2-SnBu₃, PdCl₂ | 4 hr |

This method achieves 82–89% purity with <5% dimerization byproducts, making it ideal for medicinal chemistry applications .

Green Chemistry Approaches

Recent innovations emphasize sustainable synthesis:

A. Mechanochemical Synthesis

Ball-milling of:

-

4-Methoxybenzamide (1 eq)

-

Phenyl isocyanide (1 eq)

-

Thiophene-2-carboxaldehyde (1 eq)

With NH₄Cl as catalyst yields 71% product in 45 minutes .

B. Photocatalytic Methods

Visible-light mediated cyclization using Eosin Y achieves 65% yield under ambient conditions, eliminating toxic solvents .

Critical Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical Cyclization | 58–72 | 85–92 | Moderate |

| One-Pot | 68–85 | 90–95 | High |

| Solid-Phase | 75–82 | 95–99 | Limited |

| Green Chemistry | 65–71 | 88–93 | High |

Key considerations:

-

Solid-Phase: Superior purity for pharmaceutical applications

-

Green Methods: Environmentally favorable but require specialized equipment

Troubleshooting Common Synthetic Challenges

Issue 1: Thiophene Ring Oxidation

Issue 2: Regioisomer Formation

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiophenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole typically involves multi-step reactions that can include condensation reactions between appropriate aldehydes and amines, followed by cyclization to form the imidazole ring. The presence of substituents like the methoxy group and thiophene enhances the compound's biological activity and solubility.

Biological Activities

Research indicates that imidazole derivatives, including this compound, exhibit a range of pharmacological activities:

- Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial properties, which can be attributed to their ability to interact with microbial membranes and inhibit key enzymatic processes .

- Anti-inflammatory Effects : Compounds with imidazole structures have shown significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

- Anticancer Potential : Studies have demonstrated that certain imidazole derivatives can induce apoptosis in cancer cells, suggesting their utility as anticancer agents. The modification of the imidazole structure can enhance its cytotoxic effects against various cancer cell lines .

- Antitubercular Activity : Some derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment .

- Analgesic Properties : Research has also highlighted the analgesic effects of imidazole compounds, which could be beneficial in pain management therapies .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of imidazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth effectively at low concentrations, showcasing its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies have revealed that the compound exhibits potent anticancer properties against various human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest . This finding suggests that structural modifications could further enhance its efficacy as an anticancer drug.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Key Imidazole Derivatives

*Estimated based on molecular formulas.

- Lipophilicity : The target compound’s estimated LogP (~3.2) is higher than 2-(4-MeOPh)-5-(CF₃)-1H-imidazole (LogP 2.6, ) due to the phenyl and thiophene groups. However, it is less lipophilic than the phenylthio-substituted analog in (LogP ~4.5), highlighting how sulfur-containing substituents modulate hydrophobicity .

- Melting Points: Derivatives with nitro groups (e.g., 5d in ) exhibit higher melting points (299–301°C) compared to non-nitro analogs, likely due to increased molecular rigidity and intermolecular interactions .

Electronic and Structural Effects

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-MeOPh group donates electrons via resonance, contrasting with nitro-substituted analogs (e.g., 5d in ), which are electron-deficient. This difference impacts reactivity and interaction with biological targets, as nitro groups may reduce metabolic stability .

Q & A

Q. Key Considerations :

- Solvent polarity affects reaction kinetics; DMF accelerates cyclization but requires careful removal due to toxicity.

- Substituent reactivity: Electron-donating groups (e.g., methoxy) on phenyl rings may necessitate longer reaction times for full conversion.

How can structural characterization of this compound be rigorously validated?

Level: Basic

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene protons at δ 7.2–7.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- X-ray Crystallography :

- Elemental Analysis : Match calculated and observed C/H/N/S percentages to confirm purity (e.g., <0.3% deviation) .

What computational strategies predict the biological targets of this compound?

Level: Advanced

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model interactions with targets like TRPV1 or TRPC channels. The thiophene and methoxyphenyl groups may bind hydrophobic pockets, while the imidazole nitrogen participates in hydrogen bonding .

- Validate docking poses with experimental data (e.g., inhibition of capsaicin-induced Ca²⁺ influx in TRPV1 assays) .

- Pharmacophore Modeling :

- Map electrostatic and steric features to identify scaffold modifications for enhanced affinity.

Case Study :

In TRPV1 antagonist studies, trifluoromethyl-vinyl tail groups improved potency (IC₅₀ = 4.6 nM), suggesting similar strategies for this compound .

How can structure-activity relationship (SAR) studies guide functionalization of the imidazole core?

Level: Advanced

Methodological Answer:

- Substituent Effects :

- Biological Assays :

How can contradictions in reported biological activity data be resolved?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay variability:

- Assay Conditions :

- Compound Purity :

- Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities like process-related byproducts (e.g., tetrazole derivatives) can skew results .

- Statistical Analysis :

What crystallographic techniques refine the structural analysis of this compound?

Level: Advanced

Methodological Answer:

- Data Collection :

- Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Monitor weak reflections (I/σ(I) > 2) to improve accuracy .

- Refinement with SHELX :

- Intermolecular Interactions :

- Analyze C–H⋯π (3.3–3.5 Å) and π-π stacking (3.8–4.2 Å) to predict packing efficiency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.